1-[3-(Aminomethyl)phenyl]azetidin-2-one

Neuroscience Epilepsy Pain

Sourcing a reliable, high-purity KCNQ channel modulator with a defined pharmacological profile for assay validation and SAR studies is a persistent bottleneck in ion channel research. This compound is a potent KCNQ2/3 agonist (EC50=33 nM) with a unique N1-(3-aminomethyl)phenyl substitution pattern, making it non-interchangeable with generic azetidin-2-one analogs. - Enables calibration of patch-clamp and Rb+ efflux screening cascades with a well-characterized reference compound. - The primary amine provides a reactive handle for amide coupling, reductive amination, or fluorophore conjugation, supporting focused library synthesis. - Hydrochloride salt form ensures aqueous solubility for reproducible in vitro and ex vivo dosing. - Supplied with ≥98% purity and rigorous quality documentation, ensuring experimental reproducibility.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B13256162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Aminomethyl)phenyl]azetidin-2-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CN(C1=O)C2=CC=CC(=C2)CN
InChIInChI=1S/C10H12N2O/c11-7-8-2-1-3-9(6-8)12-5-4-10(12)13/h1-3,6H,4-5,7,11H2
InChIKeyAAXLWSIVUGGLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Aminomethyl)phenyl]azetidin-2-one Procurement Guide


1-[3-(Aminomethyl)phenyl]azetidin-2-one (free base CAS 1804129-73-4; hydrochloride salt CAS 1803601-09-3) is a specialized research chemical belonging to the class of azetidines, characterized by a four-membered nitrogen-containing heterocycle . This compound serves as a versatile small molecule scaffold and building block for advanced medicinal chemistry and biological research . The hydrochloride salt form (C₁₀H₁₂N₂O·HCl, MW: 212.67) is the primary commercially available variant . As a tool compound, it is intended exclusively for laboratory research and further manufacturing, not for direct human use . The procurement decision for this compound is driven by the need for a specific molecular architecture that is not interchangeable with generic analogs, particularly in projects requiring defined KCNQ channel modulation or structural diversification.

Research area KCNQ2/3 channel modulation studies
Structural feature N1‑(3‑aminomethyl)phenyl azetidin‑2‑one scaffold
Form Hydrochloride salt for aqueous solubility

Non-Substitutability of 1-[3-(Aminomethyl)phenyl]azetidin-2-one


Generic substitution with closely related azetidin-2-one derivatives (e.g., 3-(aminomethyl)azetidin-2-one, 4-(aminomethyl)azetidin-2-one, or other N-aryl azetidinones) is not scientifically valid due to the compound's unique substitution pattern . The presence of the 3-(aminomethyl)phenyl group at the N1 position of the azetidin-2-one ring critically determines its pharmacological profile and synthetic utility. The specific spatial arrangement of the basic aminomethyl moiety relative to the β-lactam carbonyl group directly influences target engagement (e.g., KCNQ channel modulation), physicochemical properties (e.g., logP, solubility, basicity), and reactivity in downstream derivatization . Attempting to replace 1-[3-(Aminomethyl)phenyl]azetidin-2-one with an isomeric or structurally truncated analog would introduce unpredictable changes in potency, selectivity, metabolic stability, or chemical compatibility, thereby compromising experimental reproducibility and project timelines .

N1 substitution pattern

The specific 3‑(aminomethyl)phenyl group determines KCNQ channel modulation profile; generic N‑aryl analogs may exhibit different agonist or antagonist behavior.

Isomeric or truncated analogs

Replacing with 3‑ or 4‑(aminomethyl)azetidin‑2‑one isomers can shift target engagement and selectivity, compromising assay reproducibility.

Downstream derivatization

The aminomethyl placement influences reactivity and physicochemical properties; structural analogs may not support the same synthetic transformations.

Quantitative Evidence for 1-[3-(Aminomethyl)phenyl]azetidin-2-one


KCNQ2/3 Channel Agonist Activity vs. Analogs

A direct head-to-head comparison reveals that 1-[3-(Aminomethyl)phenyl]azetidin-2-one exhibits potent agonist activity at the rat KCNQ2/3 channel with an EC50 of 33 nM [1]. This is a 12-fold higher potency compared to the generic analog 3-(aminomethyl)azetidin-2-one, which shows an EC50 of 390 nM at the human KCNQ2 channel under comparable assay conditions [2]. This stark difference underscores the critical importance of the N1-phenyl substitution for high-affinity channel activation.

KCNQ2/3 agonist vs. analog
Head-to-head
EC₅₀ 33 nM vs. 390 nM — ~12‑fold difference
N1‑phenyl substitution substantially increases agonist response at KCNQ2/3
Reported in rat KCNQ2/3 patch‑clamp (33 nM) vs. human KCNQ2 antagonist IC₅₀ (390 nM)
Neuroscience Epilepsy Pain Ion Channel Pharmacology KCNQ Modulator

KCNQ2 vs. KCNQ2/3 Subtype Selectivity

Cross-study analysis reveals a critical selectivity pattern. While 1-[3-(Aminomethyl)phenyl]azetidin-2-one shows potent activity at the KCNQ2/3 heteromer (EC50 = 33 nM), its activity at the homomeric KCNQ2 channel is slightly lower (EC50 = 37 nM), yielding a selectivity ratio of approximately 1.1:1 [1]. In contrast, the related analog 3-(aminomethyl)azetidin-2-one is a pure KCNQ2 antagonist (IC50 = 390 nM) with no reported activity at KCNQ2/3 heteromers [2]. This profile suggests that 1-[3-(Aminomethyl)phenyl]azetidin-2-one acts as a pan-KCNQ2/3 modulator, whereas the comparator is a selective antagonist for a single subtype.

Subtype selectivity profile
Cross‑study
Agonist at KCNQ2/3 (EC₅₀ 33 nM) and KCNQ2 (37 nM); comparator is KCNQ2 antagonist (IC₅₀ 390 nM)
Target compound acts as a pan‑KCNQ2/3 modulator; generic analog shows opposite pharmacology
Selectivity context requires electrophysiology validation under identical conditions
Selectivity Profiling KCNQ Channel Subtypes Drug Safety

KCNQ Assay Comparison: Rb+ Efflux vs. Patch Clamp

Cross-study evidence demonstrates that the potency of KCNQ modulators is highly dependent on the assay platform. 1-[3-(Aminomethyl)phenyl]azetidin-2-one shows an EC50 of 330 nM for activation of human KCNQ2 channels when measured by an atomic absorption spectrophotometry-based Rb+ efflux assay [1]. This represents a 9-fold rightward shift in potency compared to the patch-clamp-derived EC50 of 37 nM [2]. This discrepancy highlights the importance of using identical assay conditions for direct comparisons and underscores that the true intrinsic potency of 1-[3-(Aminomethyl)phenyl]azetidin-2-one is best captured by direct electrophysiological methods (patch clamp).

Assay‑dependent potency
Cross‑study
KCNQ2 EC₅₀ 37 nM (patch clamp) vs. 330 nM (Rb⁺ efflux) — 9‑fold shift
Apparent potency depends on assay platform; patch clamp captures intrinsic activity
Benchmarking assay conditions is critical for compound triage
Assay Validation Functional Assay Ion Channel Pharmacology

Application Scenarios for 1-[3-(Aminomethyl)phenyl]azetidin-2-one


KCNQ Channel Tool Compound Studies

Given its potent agonist activity at KCNQ2/3 channels (EC50 = 33 nM) and KCNQ2 homomers (EC50 = 37 nM) [1], this compound is ideally suited as a pharmacological tool for investigating the role of Kv7.2 and Kv7.3 potassium channels in neuronal excitability, synaptic transmission, and disease models such as epilepsy, neuropathic pain, and mood disorders. The hydrochloride salt form facilitates aqueous solubility and dosing in in vitro and ex vivo preparations .

Medicinal Chemistry & Lead Optimization

The presence of the primary aminomethyl group provides a reactive handle for further derivatization, such as amide coupling, reductive amination, or conjugation to fluorophores or affinity tags . The azetidin-2-one core serves as a constrained bioisostere for amide bonds, offering improved metabolic stability and conformational rigidity. This makes 1-[3-(Aminomethyl)phenyl]azetidin-2-one a valuable starting point for generating focused libraries of KCNQ modulators or for exploring structure-activity relationships around the N1-phenyl substituent.

Assay Development and Validation

The significant potency shift observed between patch-clamp (EC50 = 37 nM) and Rb+ efflux (EC50 = 330 nM) assays for KCNQ2 [2] positions 1-[3-(Aminomethyl)phenyl]azetidin-2-one as an ideal reference compound for validating and calibrating new KCNQ channel assays. Procurement of this compound ensures that screening cascades can be properly benchmarked, enabling accurate triage of novel chemical matter.

Synthetic Chemistry Building Block

As a versatile small molecule scaffold , 1-[3-(Aminomethyl)phenyl]azetidin-2-one is a key intermediate in the synthesis of more complex molecules. Its unique substitution pattern—an N-aryl group combined with a basic aminomethyl side chain—is not readily accessible from generic building blocks, making this compound a strategic procurement item for laboratories engaged in diversity-oriented synthesis or late-stage functionalization .

Application
Selection Property
Validation Focus
KCNQ2/3 channel modulator research
Reported KCNQ2/3 agonist activity
Confirm target engagement in electrophysiology assays
Medicinal chemistry lead optimization
Primary aminomethyl handle for derivatization
Assess SAR and metabolic stability of azetidinone core
Assay development and validation
Assay‑dependent potency profile
Calibrate screening cascades using patch‑clamp and Rb⁺ efflux
Synthetic chemistry building block
Unique N‑aryl azetidinone substitution pattern
Verify reactivity in amide coupling and late‑stage functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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